methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a pyrazole ring, a thiazole ring, and a methoxyphenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. This can be achieved through the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be done by reacting the pyrazole derivative with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step is the coupling of the thiazole derivative with methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. This reaction is typically carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be studied for its potential biological activities. The presence of the pyrazole and thiazole rings suggests that it may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicinal chemistry, this compound can be explored as a potential drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is likely to involve interactions with specific molecular targets. The pyrazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate
- Methyl 2-({[3-(4-methylphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate
Uniqueness
Compared to similar compounds, methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a more potent candidate for various applications.
Properties
Molecular Formula |
C23H20N4O4S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O4S/c1-27-18(13-17(26-27)14-9-11-16(30-2)12-10-14)21(28)25-23-24-19(22(29)31-3)20(32-23)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,24,25,28) |
InChI Key |
IIWUIROISOBMRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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